N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative featuring a benzyl group, a 4-chlorophenyl substituent, and a sulfanyl acetamide moiety.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c26-17-10-12-18(13-11-17)30-24(32)23-22(19-8-4-5-9-20(19)28-23)29-25(30)33-15-21(31)27-14-16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRRPCDSWWWWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the indole core.
Formation of the Pyrimidoindole Ring: The pyrimidoindole ring can be formed through a cyclization reaction, where the indole core is reacted with a suitable reagent to form the fused ring system.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reagent is reacted with the pyrimidoindole intermediate.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the intermediate is reacted with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Key Structural Variations and Implications
Substituent Effects on Lipophilicity :
- The 4-ethoxyphenyl analog (MW 508.57 g/mol) exhibits higher lipophilicity compared to the 4-chlorophenyl parent compound (MW 498.96 g/mol), which may enhance blood-brain barrier penetration .
- The 3-methoxyphenyl derivative (MW 514.96 g/mol) shows improved aqueous solubility, critical for oral bioavailability .
Steric modifications, such as the 2,5-dimethylphenyl group in the analog from , could reduce binding efficiency due to increased bulk .
Synthetic Pathways :
Analytical Techniques for Characterization
- X-ray Crystallography : SHELXL () is widely used for refining crystal structures of these compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .
Biological Activity
N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Structure and Synthesis
The compound features a pyrimidine core structure with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions that culminate in the acylation of the pyrimidine derivative with an appropriate acetic acid derivative.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antibacterial properties and enzyme inhibitory effects.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against B. cereus . The presence of the chlorophenyl group is believed to enhance this activity due to its electron-withdrawing properties, which may increase the compound's lipophilicity and membrane permeability.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's . The enzyme inhibition profile suggests that the sulfanyl group may play a critical role in binding to the active site of these enzymes.
Research Findings and Case Studies
- Antibacterial Studies : A study conducted on similar pyrimidine derivatives reported that modifications in the phenyl ring significantly impacted antibacterial efficacy. Compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria .
- Enzyme Inhibition : Research has indicated that compounds bearing sulfamoyl moieties possess diverse pharmacological effects, including enzyme inhibition and anticancer properties . The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the phenyl ring for optimal biological activity.
- Case Study : A recent investigation into pyrimidine derivatives revealed that certain structural modifications led to increased binding affinity to bovine serum albumin (BSA), suggesting potential therapeutic applications in drug delivery systems .
Q & A
Basic Questions
Q. What are the common synthetic routes for this compound, and what key reaction conditions are critical for successful synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidoindole core. A critical step is the introduction of the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene coupling. Key conditions include:
- Use of anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of reactive intermediates .
- Catalytic agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, as described in analogous acetamide syntheses .
- Temperature control (e.g., 273 K for carbodiimide-mediated coupling) to minimize side reactions .
- Validation : Monitor intermediates via TLC or LC-MS, and optimize stoichiometry to avoid dimerization byproducts.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the aromatic and heterocyclic regions .
- FT-IR : Confirm amide C=O (1650–1700 cm⁻¹) and sulfanyl (S–C) stretches (600–700 cm⁻¹) .
- HPLC-PDA/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment (>95%) and mass confirmation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for confirming stereochemistry .
Q. What purification strategies are recommended to isolate this compound from complex reaction mixtures?
- Methodological Answer :
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50%) for preliminary separation.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to improve crystal yield and purity .
- Prep-HPLC : Apply for final polishing if polar impurities persist, using acidic modifiers (0.1% TFA) to enhance resolution .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., EDC vs. DCC), solvents (polar aprotic vs. chlorinated), and temperatures to identify optimal conditions .
- Kinetic studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Computational modeling : Predict steric/electronic effects of substituents on reaction pathways using DFT (e.g., Gaussian09) .
Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Re-examine intermolecular interactions : For example, X-ray data may reveal unexpected hydrogen bonds (e.g., N–H⋯O dimers) that alter NMR chemical shifts .
- Solvent effects : Simulate NMR spectra with explicit solvent models (e.g., COSMO-RS) to account for polarity-induced shifts .
- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility that DFT static models may miss .
Q. What computational approaches are recommended to model the electronic structure and predict biological activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to screen against target proteins (e.g., kinases), leveraging the pyrimidoindole core’s planarity for π-π stacking .
- MD simulations : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS) to assess binding kinetics .
- QSAR modeling : Corrogate substituent effects (e.g., 4-chlorophenyl) on bioactivity using molecular descriptors (e.g., LogP, polar surface area) .
Q. How can the compound’s stability be evaluated under varying storage and experimental conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the sulfanyl group) to infer instability mechanisms .
- Crystallinity monitoring : Use PXRD to detect amorphous phase formation, which may accelerate decomposition .
Q. What strategies are effective in elucidating the mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins .
- Cellular assays : Measure downstream signaling (e.g., phosphorylation via Western blot) in dose-response studies .
- Metabolomics : Profile cellular metabolites (LC-MS) to map pathways affected by the compound .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic and spectroscopic data regarding molecular conformation?
- Methodological Answer :
- Compare torsion angles : X-ray data may show deviations from idealized DFT geometries due to crystal packing forces .
- Variable-temperature XRD : Assess thermal motion to distinguish static disorder from dynamic conformational changes .
- Solid-state NMR : Cross-validate crystallographic findings with 13C CP/MAS NMR to confirm bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
